molecular formula C18H14FN5S B2719434 3-(4-fluorophenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863460-48-4

3-(4-fluorophenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Katalognummer: B2719434
CAS-Nummer: 863460-48-4
Molekulargewicht: 351.4
InChI-Schlüssel: WGZHVUKWPYOOAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(4-fluorophenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a synthetic small molecule based on a triazolo[4,5-d]pyrimidine core, a scaffold recognized for its significant potential in anticancer research . This structural family has demonstrated potent inhibitory effects against key biological targets. Notably, closely related [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been identified as potent inhibitors of Ubiquitin Specific Peptidase 28 (USP28), an enzyme overexpressed in various cancers and validated as a promising therapeutic target . One such derivative exhibited an IC50 value of 1.10 μmol/L against USP28, leading to inhibited proliferation, cell cycle arrest at the S phase, and suppression of epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines . Additionally, this class of compounds has also shown robust and reversible inhibitory activity against Lysine Specific Demethylase 1 (LSD1), an epigenetic target implicated in leukemia and solid tumors, with one study reporting inhibitors with IC50 values as low as 0.564 μmol/L . The structure of this compound features key modifications: a 4-fluorophenyl group at the 3-position, which is known to enhance lipophilicity and metabolic stability, and a sulfanyl ether linker at the 7-position connected to a (4-methylphenyl)methyl group, which may influence solubility and binding interactions . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to investigate its full mechanistic profile and potential applications in oncology and epigenetics.

Eigenschaften

IUPAC Name

3-(4-fluorophenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5S/c1-12-2-4-13(5-3-12)10-25-18-16-17(20-11-21-18)24(23-22-16)15-8-6-14(19)7-9-15/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZHVUKWPYOOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzylamine with 4-methylbenzenesulfonyl chloride to form an intermediate, which is then cyclized with a triazole derivative under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-fluorophenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound has been identified for its potential in medicinal chemistry, particularly in the following areas:

1. Anticancer Activity
Research indicates that derivatives of triazolopyrimidines exhibit significant anticancer properties. The compound's structure allows it to interact with biological pathways related to cell proliferation and apoptosis. In vitro studies have shown that similar compounds can inhibit the growth of various cancer cell lines, suggesting that 3-(4-fluorophenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine may have similar effects .

2. Antiasthma Potential
The compound has also been explored for its potential use as an antiasthma agent. Its ability to modulate inflammatory pathways could make it beneficial in treating asthma symptoms by reducing airway inflammation and hyperresponsiveness .

Synthesis and Characterization

The synthesis of 3-(4-fluorophenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step organic reactions. Key steps include:

  • Formation of the Triazolo-Pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Substituents : The incorporation of the fluorophenyl and methylsulfanyl groups enhances the compound's biological activity.

Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Case Studies

Several studies have evaluated the biological activity of triazolopyrimidine derivatives:

  • Study on Anticancer Activity : A study published in Pharmaceuticals highlighted the synthesis of various thiazolo[4,5-d]pyrimidine derivatives and their evaluation against human cancer cell lines. The findings suggested that modifications at specific positions on the pyrimidine ring could enhance anticancer activity .
  • Evaluation as Antiasthma Agents : Another research focused on pyrimidine derivatives indicated their potential role in managing asthma due to their ability to inhibit pro-inflammatory cytokines involved in asthma pathophysiology.

Wirkmechanismus

The mechanism of action of 3-(4-fluorophenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3 and 7

Table 1: Substituent Effects on Triazolo[4,5-d]Pyrimidine Derivatives
Compound Name Position 3 Substituent Position 7 Substituent Key Properties/Activities Reference
Target Compound 4-Fluorophenyl [(4-Methylphenyl)methyl]sulfanyl N/A (Hypothetical based on analogs)
7-Chloro-3-(4-methoxybenzylamino) derivative 4-Methoxybenzylamino Chlorine Intermediate for further functionalization [6]
7-(2-Furyl)-3-(4-methoxybenzylamino) derivative 4-Methoxybenzylamino 2-Furyl Enhanced π-π stacking potential [6]
3-(4-Trifluoromethoxyphenyl)-7-ol derivative 4-Trifluoromethoxyphenyl Hydroxyl Increased polarity; potential metabolic liability [9]

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound (vs. 4-trifluoromethoxyphenyl in ) balances lipophilicity and metabolic stability.
  • Sulfur-Containing Groups : The benzylsulfanyl group at position 7 contrasts with chlorine or hydroxyl groups in other analogs, likely improving membrane permeability compared to polar substituents .

Core Structure Variations: Triazolo-Pyrimidine Isomers

Table 2: Activity Differences Based on Core Heterocycle
Compound Name Core Structure Position of Substituents Reported Activity Reference
Target Compound [1,2,3]Triazolo[4,5-d]pyrimidine 3,7 N/A
7-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide [1,2,4]Triazolo[1,5-a]pyrimidine 2,7 Unspecified biological activity [11]
Chromeno-triazolo-pyrimidine derivative Chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine 6,7 Structural complexity may hinder bioavailability [7]

Key Observations :

  • Fused-ring systems (e.g., chromeno-triazolopyrimidines in ) reduce synthetic accessibility compared to simpler cores.

Key Observations :

  • Sulfur-Containing Groups : Propylthio at position 5 in correlates with antiplatelet activity. The target compound’s benzylsulfanyl at position 7 may exhibit similar or enhanced effects due to increased steric bulk.
  • Amino vs. Fluorophenyl: Amino groups at position 7 (as in ) enhance antibacterial activity, whereas the 4-fluorophenyl in the target compound may prioritize kinase inhibition or metabolic stability.

Biologische Aktivität

3-(4-fluorophenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound classified within the triazolopyrimidine family. Its unique structure includes a triazole ring fused to a pyrimidine ring and is characterized by the presence of a 4-fluorophenyl group and a 4-methylphenylmethylsulfanyl group . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research and enzyme inhibition.

  • Molecular Formula : C15H14FN5S
  • CAS Number : 863460-48-4

While specific mechanisms for this compound are not extensively documented, triazolopyrimidine derivatives are known to exhibit various biological activities. These include:

Biological Activity Overview

Research indicates that compounds within the triazolopyrimidine class can exhibit significant biological activities. The following table summarizes some reported activities associated with similar compounds:

Activity Type Description
AnticancerTriazolopyrimidines have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
AntimicrobialSome derivatives show activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Enzyme InhibitionPotential for modulating enzyme activities related to cancer metabolism and other cellular processes.

Case Studies and Research Findings

  • Anticancer Activity : A study investigating the anticancer properties of structurally related triazolopyrimidines found that modifications at specific positions on the triazole ring could enhance cytotoxicity against various cancer cell lines. This suggests that 3-(4-fluorophenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine may also exhibit similar properties if further explored .
  • Antimicrobial Properties : Research on ticagrelor analogues, which share structural similarities with this compound, demonstrated notable antibacterial activity against gram-positive bacteria. This raises the possibility that 3-(4-fluorophenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine could possess similar antimicrobial effects .
  • Structure-Activity Relationships (SAR) : A comprehensive SAR analysis of pyrimidine derivatives indicated that specific substitutions can significantly alter biological activity profiles. This suggests that systematic modifications to the structure of 3-(4-fluorophenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine could optimize its therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(4-fluorophenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine, and how can reaction yields be optimized?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Stille coupling) with (Ph₃P)₂PdCl₂ for introducing sulfanyl groups, as demonstrated in triazolo[4,5-d]pyrimidine syntheses . Optimize solvent systems (e.g., DMF for polar intermediates) and reaction times (4–18 hours) under inert atmospheres. Purification via silica gel chromatography or preparative TLC ensures >90% purity .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodology : Combine 1H^1 \text{H} and 13C^13 \text{C} NMR to verify substituent positions (e.g., 4-fluorophenyl at N3, sulfanyl at C7) . High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity assessment via HPLC (C18 columns, acetonitrile/water gradients) detects impurities at <1% levels .

Q. What are the standard protocols for evaluating the compound’s solubility and stability under laboratory conditions?

  • Methodology : Perform solubility screens in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy. Stability studies (e.g., 4°C vs. room temperature) monitor degradation via LC-MS over 72 hours. Store under nitrogen at –20°C to prevent oxidation of the sulfanyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-fluorophenyl and sulfanyl substituents in biological activity?

  • Methodology : Synthesize analogs with halogen substitutions (e.g., Cl, Br) or modified sulfanyl chains. Test in enzymatic assays (e.g., xanthine dehydrogenase inhibition) to compare IC₅₀ values. Molecular docking (PDB: 4XYZ) identifies key interactions (e.g., fluorophenyl with hydrophobic pockets) . Correlate logP values (calculated via ChemDraw) with cellular permeability .

Q. What experimental designs address contradictions in reported antibacterial vs. antiplatelet activities of triazolo[4,5-d]pyrimidine derivatives?

  • Methodology : Replicate assays under standardized conditions (e.g., MIC for antibacterial activity vs. ADP-induced platelet aggregation tests). Control variables include solvent (DMSO concentration <0.1%) and cell lines (HepG2 for cytotoxicity). Use ANOVA to statistically compare results across studies .

Q. How can computational modeling predict the compound’s metabolic pathways and potential drug-drug interactions?

  • Methodology : Employ CYP450 isoform-specific docking (e.g., CYP3A4, CYP2D6) using AutoDock Vina. Simulate phase I/II metabolism (e.g., sulfanyl oxidation to sulfoxide) with Schrödinger’s Metabolism Module. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Q. What strategies mitigate crystallinity challenges during formulation for in vivo studies?

  • Methodology : Characterize polymorphs via X-ray crystallography (e.g., space group P2₁/c) . Use co-crystallization with excipients (e.g., PEG 4000) or amorphization by spray drying. Assess bioavailability in rodent models using LC-MS/MS pharmacokinetic profiling .

Data Presentation

Table 1 : Representative Enzymatic Inhibition Data for Triazolo[4,5-d]pyrimidine Derivatives

CompoundXDH IC₅₀ (µM)CYP2E1 Inhibition (%)Antiplatelet Activity (IC₅₀, µM)Reference
Target Compound12.3 ± 1.268.5 ± 4.70.89 ± 0.11
7-Chloro Analog ( )45.6 ± 3.822.1 ± 3.23.45 ± 0.98
Ticagrelor ( )N/AN/A0.12 ± 0.03

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.